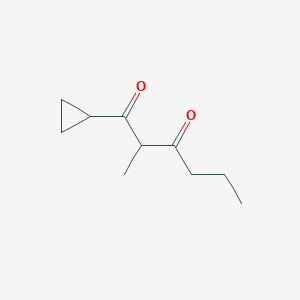
1-Cyclopropyl-2-methylhexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methylhexane-1,3-dione is an organic compound with the molecular formula C10H16O2 It is a cycloalkane derivative featuring a cyclopropyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-methylhexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylmagnesium bromide, followed by oxidation to form the desired diketone. Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring, with dimethyl amino pyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-methylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-2-methylhexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylhexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group and diketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl ketone
- 2-Methylcyclopentane-1,3-dione
- Cyclohexane-1,3-dione
Uniqueness
1-Cyclopropyl-2-methylhexane-1,3-dione is unique due to its combination of a cyclopropyl group and two ketone functionalities, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylhexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-3-4-9(11)7(2)10(12)8-5-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
FQKBFYUCSJIUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


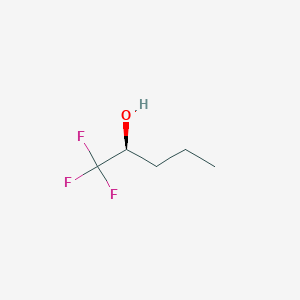
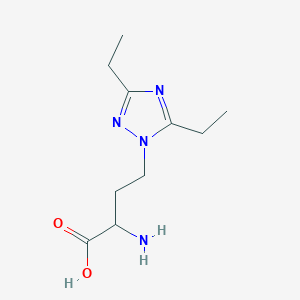
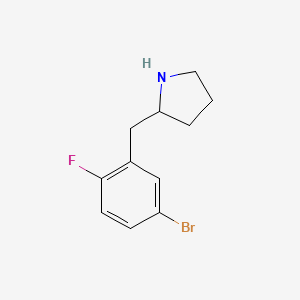
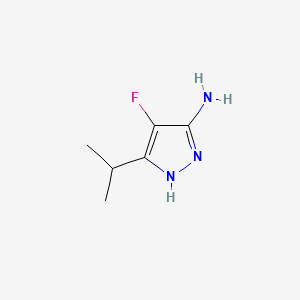
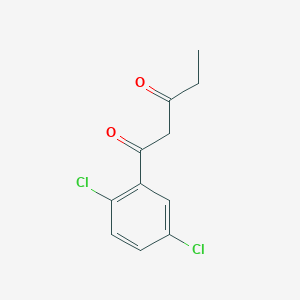
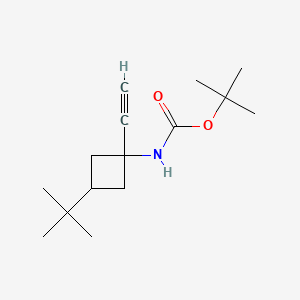
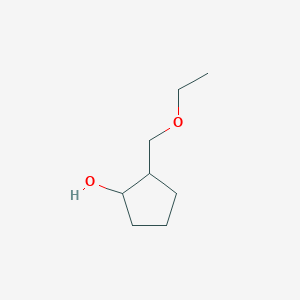

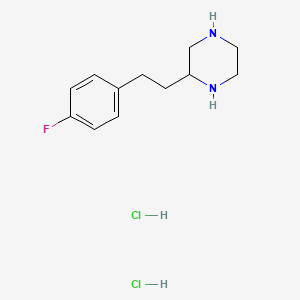
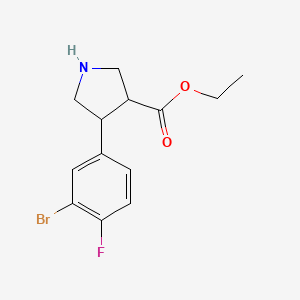
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
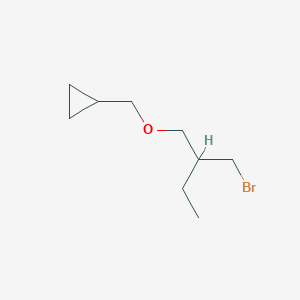
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
